molecular formula C16H21N3O4 B601328 Defluoro Linezolid CAS No. 556801-15-1

Defluoro Linezolid

Cat. No.: B601328
CAS No.: 556801-15-1
M. Wt: 319.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defluoro Linezolid is a derivative of Linezolid, an antimicrobial agent belonging to the oxazolidinone class. Linezolid is known for its effectiveness against Gram-positive bacteria, including those resistant to other antibiotics. This compound, as the name suggests, is a version of Linezolid where the fluorine atom has been removed. This modification can impact the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest in pharmaceutical research .

Mechanism of Action

Target of Action

Defluoro Linezolid, similar to its parent compound Linezolid, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

This compound exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . The downstream effect of this action is the inhibition of bacterial growth and reproduction .

Pharmacokinetics

In pediatrics, reducing the dosing interval to 8 hours is suggested . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth and reproduction . In addition, Linezolid has been found to have immunomodulatory effects, suppressing the phagocytic ability, cytokine synthesis, and secretion of immune cells . These effects may also apply to this compound.

Biochemical Analysis

Cellular Effects

Studies on Linezolid have shown that it can cause hematological toxicity, mostly thrombocytopenia, leading to treatment discontinuation and failure . It’s also found that the incidence of treatment-related hematological toxicity is significantly higher in patients with decreased renal function .

Molecular Mechanism

Linezolid, the parent compound, is known to prevent the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome, based on the X-ray structural analysis of the Linezolid complexes with vacant bacterial ribosomes .

Temporal Effects in Laboratory Settings

Studies on Linezolid have shown that the linezolid trough concentrations increased dramatically in the elderly, by about 10 mg/L in patients aged 65–80 years, followed by a further increase of 10 mg/L for every 10 years of age .

Dosage Effects in Animal Models

Studies on Linezolid have shown that the area under the concentration–time curve over 24 h to minimum inhibitory concentration (AUC0–24 h/MIC) equal to 80–120, percentage of time above the MIC ≥ 85%, and serum trough concentration between 2 and 7 mg/L are suggested .

Metabolic Pathways

Linezolid has been found to inhibit its own metabolism via inhibition of mitochondrial respiratory chain enzyme activity .

Transport and Distribution

Studies have shown that Linezolid resistance genes are widespread among various niches .

Subcellular Localization

Methods such as fluorescence microscopy can be used to compare the localization of a protein of interest with known markers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Defluoro Linezolid involves the removal of the fluorine atom from Linezolid. This can be achieved through various chemical reactions, including dehalogenation. One common method involves the use of a dehalogenating agent under controlled conditions to selectively remove the fluorine atom without affecting the rest of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow synthesis, which allows for efficient and scalable production without the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions: Defluoro Linezolid can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Defluoro Linezolid has several scientific research applications, including:

Comparison with Similar Compounds

    Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar mechanisms but generally more effective and tolerable.

Uniqueness of Defluoro Linezolid: this compound is unique due to the absence of the fluorine atom, which can impact its pharmacokinetic and pharmacodynamic properties. This modification may result in different efficacy, safety, and resistance profiles compared to other oxazolidinones .

Properties

IUPAC Name

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658120
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556801-15-1
Record name Desfluorolinezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROLINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Linezolid
Reactant of Route 2
Reactant of Route 2
Defluoro Linezolid
Reactant of Route 3
Reactant of Route 3
Defluoro Linezolid
Reactant of Route 4
Defluoro Linezolid
Reactant of Route 5
Reactant of Route 5
Defluoro Linezolid
Reactant of Route 6
Reactant of Route 6
Defluoro Linezolid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.